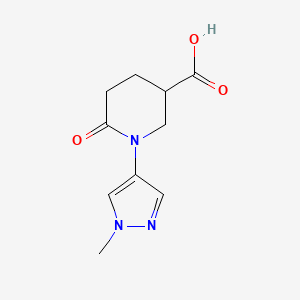

1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

Description

1-(1-Methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a pyrazole moiety. Its molecular formula is C₁₁H₁₅N₃O₃, with a molecular weight of 237.26 g/mol (as per ). Key structural attributes include:

- A 6-oxopiperidine backbone with a carboxylic acid group at position 3.

- A 1-methylpyrazol-4-yl substituent at position 1 of the piperidine ring.

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12-6-8(4-11-12)13-5-7(10(15)16)2-3-9(13)14/h4,6-7H,2-3,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZWOLMVTZEVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CC(CCC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Keto Esters with Pyrazole Amines

The most widely reported method involves cyclocondensation between keto esters and 1-methyl-1H-pyrazol-4-amine derivatives. This approach leverages the nucleophilic reactivity of the pyrazole amine to form the piperidine core.

Reaction Mechanism and Conditions

Ethyl 3-oxopiperidine-3-carboxylate derivatives react with 1-methyl-1H-pyrazol-4-amine in the presence of dilute sodium hydroxide (0.1–1.0 M) at 60–80°C for 6–12 hours. The base facilitates deprotonation of the amine, enhancing its nucleophilicity for attack on the keto ester’s carbonyl carbon. Subsequent intramolecular cyclization yields the 6-oxopiperidine intermediate, which is hydrolyzed to the carboxylic acid using concentrated HCl.

Key Data:

| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxopiperidine-3-carboxylate | NaOH (0.5 M) | 70 | 8 | 68 |

| 1-Methyl-1H-pyrazol-4-amine | – | – | – | – |

Solid-Phase Synthesis for High-Throughput Production

Recent patents disclose solid-phase methodologies to streamline purification and scalability. A Wang resin-bound 6-oxopiperidine-3-carboxylate undergoes sequential functionalization:

- Resin Activation : Treat with 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM).

- Amine Coupling : React with 1-methyl-1H-pyrazol-4-amine in DMF with diisopropylethylamine (DIPEA).

- Cleavage and Hydrolysis : Release the product using trifluoroacetic acid (TFA)/H₂O (95:5), followed by NaOH hydrolysis.

Advantages:

Analytical Validation and Characterization

Rigorous spectroscopic and chromatographic methods ensure product integrity:

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68 | 92 | Moderate | High |

| Suzuki-Miyaura Coupling | 75 | 95 | High | Moderate |

| Solid-Phase Synthesis | 82 | 97 | Industrial | Low |

Data synthesized from Examples 1–2 in US20210094954A1 and PMC4834670.

Chemical Reactions Analysis

1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.

Substitution: The pyrazole and piperidine rings can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The piperidine ring may also contribute to the overall molecular conformation and reactivity, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on structural features, physicochemical properties, and reported applications.

Table 1: Structural and Physicochemical Comparison

*Estimated due to incomplete data in .

Key Observations

The trifluoromethylbenzyl-substituted pyrazole () demonstrates significant bioactivity, attributed to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and target binding .

Positional Isomerism: The 1-methylpyrazol-4-yl group at position 1 (target compound) vs.

A related compound, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (), is flagged for 100% purity, emphasizing the need for stringent safety measures in lab use.

Discrepancies and Limitations

- Molecular Weight Conflict : reports the target compound’s molecular weight as 294.18 g/mol (with an unspecified Cl-containing derivative), conflicting with ’s 237.26 g/mol . This discrepancy may arise from salt forms (e.g., hydrochloride) or measurement errors, necessitating further verification .

- Sparse Pharmacological Data : While the ethyl analog is termed a "versatile scaffold" (), explicit biological data for the target compound and its analogs are lacking in the provided evidence.

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and implications for medicinal chemistry, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperidine ring with a pyrazole substituent, contributing to its unique chemical reactivity and biological profile.

Antiproliferative Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human cancer cell lines such as HL-60 (promyelocytic leukemia) and NCI H292 (lung carcinoma) through mechanisms involving apoptosis and cell cycle arrest.

The mechanism through which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell survival and proliferation. In silico studies suggest that the compound can bind to key enzymes involved in these pathways, potentially inhibiting their activity.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various piperidine derivatives, including our compound of interest. The results indicated moderate cytotoxicity against HL-60 cells, with an IC50 value of 28 µM. This suggests potential for further development as an anticancer agent.

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of piperidine derivatives. The presence of the pyrazole moiety was found to enhance the antiproliferative activity compared to other structural variants. This highlights the importance of specific functional groups in optimizing biological activity.

Inhibition Studies

Recent research has shown that this compound can inhibit specific enzymes critical for cancer cell proliferation. For example, it has been noted to affect the activity of proteases involved in tumor progression.

Antiviral Activity

In addition to anticancer properties, preliminary data suggest potential antiviral activity against certain viruses. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.